

# ABBV-712: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ABBV-712 is a potent and selective, orally bioavailable inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2][3] By selectively targeting the pseudokinase (JH2) domain of TYK2, ABBV-712 offers a differentiated mechanism of action compared to pan-JAK or JAK1/2 inhibitors, with the potential for an improved safety and efficacy profile.[1][3] This technical guide provides a comprehensive overview of the preclinical data and development of ABBV-712 for researchers in the field of autoimmune disease.

# **Core Data Summary**

Table 1: In Vitro Potency and Selectivity of ABBV-712



| Assay                                                   | Parameter | Value (μM) | Species       |
|---------------------------------------------------------|-----------|------------|---------------|
| TYK2 Inhibition                                         |           |            |               |
| TYK2 JH2 Domain<br>Binding                              | EC50      | 0.01       | Human         |
| TYK2 Cellular Assay                                     | EC50      | 0.19       | Human         |
| Human Whole Blood<br>Assay (IL-12<br>stimulated pSTAT4) | EC50      | 0.17       | Human         |
| Mouse Whole Blood<br>Assay (IL-12<br>stimulated pSTAT4) | EC50      | 1.4        | Mouse         |
| JAK Selectivity                                         |           |            |               |
| JAK1 Cellular Assay                                     | EC50      | > 25       | Not Specified |
| JAK2 Cellular Assay                                     | EC50      | > 25       | Not Specified |
| JAK3 Cellular Assay                                     | EC50      | > 25       | Not Specified |

Source:[2][4]

Table 2: Preclinical Pharmacokinetics of ABBV-712

| Species              | Dose &<br>Route | T½ (h) | Bioavailabil<br>ity (%) | Unbound<br>Clearance<br>(L/h/kg) | Vss (L/kg) |
|----------------------|-----------------|--------|-------------------------|----------------------------------|------------|
| Rat                  | 1 mg/kg i.v.    | 0.6    | -                       | 4.1                              | 1.9        |
| Rat                  | 1 mg/kg p.o.    | -      | 19                      | -                                | -          |
| Dog                  | 1 mg/kg         | 4.5    | 88                      | 0.46                             | -          |
| Monkey               | 1 mg/kg         | 1.2    | 17                      | 2.3                              | -          |
| Human<br>(Predicted) | 350 mg          | 2.9    | 59                      | -                                | -          |



Source:[2]

Table 3: In Vivo Efficacy of ABBV-712 in Mouse Models

| Model                                | Dosing Regimen                                   | Key Endpoint                | Result                                     |
|--------------------------------------|--------------------------------------------------|-----------------------------|--------------------------------------------|
| IL-12/IL-18 Induced IFN-y Production | 30, 100, 300, 600<br>mg/kg p.o. (single<br>dose) | Reduction in serum<br>IFN-y | 77%, 84%, 95%, 99% reduction, respectively |
| Mouse Model of Ear<br>Dermatitis     | 100 mg/kg p.o.                                   | Reduction in ear thickness  | 61% reduction at day                       |

Source:[2][4]

## **Mechanism of Action and Signaling Pathway**

ABBV-712 is an allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2. This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling.[3] TYK2 is a critical component of the signaling cascade for several pro-inflammatory cytokines. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. ABBV-712's inhibition of TYK2 effectively blocks these downstream events.





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway and the inhibitory action of ABBV-712.

### **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **ABBV-712** are available in the supplementary information of Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335. The following are summaries of key experimental workflows.

#### **Human Whole Blood pSTAT4 Inhibition Assay**

This assay is designed to measure the potency of a TYK2 inhibitor in a physiologically relevant matrix.





Click to download full resolution via product page

Caption: Workflow for the whole blood pSTAT4 inhibition assay.

#### In Vivo IL-12/IL-18-Induced IFN-y Mouse Model



This pharmacodynamic model assesses the in vivo activity of a TYK2 inhibitor by measuring its effect on a downstream cytokine.



Click to download full resolution via product page

Caption: Workflow for the IL-12/IL-18-induced IFN-y mouse model.

## **Toxicology and Safety**

Preclinical toxicology studies in rats revealed an observation of myocardial toxicity with ABBV-712.[1] Subsequent investigative studies were conducted to understand the underlying mechanism. These studies indicated that ABBV-712 caused a decrease in mean arterial pressure and an increase in heart rate in rats, which was preventable by pre-dosing with the beta-blocker atenolol.[1] The myocardial necrosis observed was also prevented by atenolol, suggesting a mechanistic link to the hemodynamic changes rather than direct cardiotoxicity.[1] Further in vitro studies showed no direct cytotoxicity on human-induced pluripotent stem cell-derived cardiomyocytes.[1] The toxicity was determined to be an off-target effect related to



compound-induced vascular relaxation, as similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered **ABBV-712**.[1]

## **Clinical Development and Current Status**

ABBV-712 entered early clinical development, with a Phase 1 trial initiated for the treatment of psoriasis.[1][2] The predicted initial human dose for testing was 350 mg.[2] However, recent updates to AbbVie's development pipeline have not consistently included ABBV-712, and public reports on the progress of its clinical trials are limited. This may suggest that the development of ABBV-712 has been paused or discontinued, a common occurrence for early-stage assets in the pharmaceutical industry for various strategic or safety-related reasons. Researchers should be aware that further public information on the clinical development of ABBV-712 is not readily available.

#### Conclusion

**ABBV-712** is a well-characterized, selective TYK2 inhibitor with a distinct mechanism of action that has demonstrated potent preclinical activity in models of autoimmune disease. The comprehensive preclinical dataset provides a strong rationale for the therapeutic potential of selective TYK2 inhibition. While the clinical development path of **ABBV-712** is currently unclear, the publicly available data serves as a valuable resource for researchers and scientists working on the next generation of therapies for autoimmune and inflammatory disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ABBV-712 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. saspinjara.com [saspinjara.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Details Page [abbvieclinicaltrials.com]



 To cite this document: BenchChem. [ABBV-712: A Technical Guide for Autoimmune Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#abbv-712-for-autoimmune-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com